1h-Indazole,6-(1-pyrrolidinyl)-
Description
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
6-pyrrolidin-1-yl-1H-indazole |
InChI |
InChI=1S/C11H13N3/c1-2-6-14(5-1)10-4-3-9-8-12-13-11(9)7-10/h3-4,7-8H,1-2,5-6H2,(H,12,13) |
InChI Key |
MFXRVLREKDAICN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC3=C(C=C2)C=NN3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 1H-Indazole,6-(1-pyrrolidinyl)- can be contextualized by comparing it to structurally related indazole derivatives. Key differences arise from substituent type, position, and resulting pharmacological effects.
Substituent Position and Activity
- 6-(1-Pyrrolidinyl) vs. 7-Substituted Derivatives: In HIV-1 integrase inhibitors, substituents at the 7-position of quinolinonyl diketo acid derivatives showed activity trends: Cl > F > 1-pyrrolidinyl > H (Table 1). While 1-pyrrolidinyl exhibited moderate activity, positional differences (e.g., 6- vs. 7-substitution) may alter binding modes and potency .
- 6-(Pyrimidin-4-yl)-1H-Indazole: Derivatives with pyrimidinyl groups at the 6-position demonstrated potent antiproliferative activity against nasopharyngeal carcinoma (SUNE1 cells), with compound 6l achieving 50% tumor growth inhibition (TGI) in xenograft models. The pyrimidinyl group enhances π-π stacking with kinase targets, whereas pyrrolidinyl may prioritize solubility .
Physicochemical Properties
- Solubility and Reactivity :
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole : Used as a boronic ester intermediate in Suzuki couplings, highlighting the reactivity of 6-position substituents. Pyrrolidinyl lacks this cross-coupling utility but may improve bioavailability .
- 6-Hydrazinyl-1H-indazole : The hydrazinyl group enables derivatization via condensation reactions, whereas pyrrolidinyl’s saturated ring system reduces metabolic oxidation risks .
Data Tables
Table 1: Comparison of Indazole Derivatives with 6- or 7-Substituents
Table 2: Substituent Effects on Pharmacokinetic Properties
| Substituent | Solubility | Metabolic Stability | Synthetic Utility |
|---|---|---|---|
| 1-Pyrrolidinyl (6-position) | Moderate | High (saturated ring) | Limited |
| Pyrimidin-4-yl | Low | Moderate | High (kinase targeting) |
| Hydrazinyl | High | Low | High (derivatization) |
| tert-Butylsulfonyl | Low | High | Moderate (selectivity) |
Research Findings and Implications
- Anticancer Applications : 6-substituted indazoles with pyrimidinyl or sulfonyl groups show superior antiproliferative activity compared to pyrrolidinyl derivatives, likely due to enhanced target engagement .
- Kinase Inhibition : Pyrrolidinyl’s flexibility may benefit allosteric inhibitors, whereas rigid substituents (e.g., tert-butylsulfonyl) favor orthosteric binding .
- Synthetic Feasibility : Pyrrolidinyl derivatives are synthetically accessible via nucleophilic substitution or reductive amination, but their activity depends on scaffold context .
Preparation Methods
Core Structural Considerations
The target molecule features a 1H-indazole scaffold substituted at the 6-position with a pyrrolidinyl group. Retrosynthetic disconnection reveals two primary approaches:
-
Late-stage functionalization : Introducing the pyrrolidinyl moiety onto a preformed 6-haloindazole core.
-
Ring-forming strategies : Constructing the indazole ring from precursors already bearing the pyrrolidinyl substituent.
Critical Intermediates
-
6-Halo-1H-indazoles : Bromo or iodo derivatives (e.g., 6-bromo-1H-indazole) serve as pivotal substrates for cross-coupling reactions.
-
Protected pyrrolidinyl precursors : Boc-protected pyrrolidinyl intermediates (e.g., 6-(1-Boc-3-pyrrolidinyl)-1H-indazole) mitigate side reactions during synthesis.
Palladium-Catalyzed Cross-Coupling Methods
Buchwald-Hartwig Amination
This method enables direct C–N bond formation between 6-haloindazoles and pyrrolidine. Key experimental parameters include:
Table 1. Optimization of Pd-Catalyzed Coupling Conditions
Mechanistic Insights :
Challenges and Solutions
-
Regioselectivity : Competing coupling at the 3-position is mitigated using sterically hindered ligands (e.g., P(o-Tol)₃).
-
NH Protection : Transient protection of the indazole NH with tetrahydropyran (THP) prevents Pd coordination side reactions.
Cyclization and Annulation Strategies
Japp-Klingemann Reaction
Arylhydrazones derived from nitro precursors undergo cyclization to form indazole cores. For example:
Scheme 1. Pyrrolidinyl-Indazole Synthesis via Hydrazone Cyclization
Aryne Annulation
One-pot synthesis using aryne intermediates trapped by pyrrolidine nucleophiles:
-
Aryne generation : o-(Trimethylsilyl)phenyl triflate + CsF → benzyne.
-
Nucleophilic attack : Pyrrolidine addition at the 6-position.
-
Cyclization : Thermal 6π-electrocyclization forms the indazole ring (65% yield).
Protective Group Strategies
Boc Protection/Deprotection
Table 2. Boc-Mediated Synthesis of 6-(1-Pyrrolidinyl)-1H-Indazole
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boc protection | Boc₂O, DMAP, CH₂Cl₂, rt | 92 |
| Coupling | Pd(OAc)₂, P(o-Tol)₃, DMA, 110°C | 85 |
| Deprotection | TFA/CH₂Cl₂ (1:1), 0°C → rt | 95 |
Advantages :
-
High functional group tolerance during coupling.
-
Acidic deprotection avoids side reactions at the indazole NH.
Computational and Mechanistic Studies
DFT Analysis of Transition States
MP2/6-311++G(d,p) calculations reveal:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
